molecular formula C20H21NO3 B4932690 1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B4932690
M. Wt: 323.4 g/mol
InChI Key: HTKBRZIHLSEISK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine-2,5-dione core substituted with ethoxyphenyl and methylphenyl groups

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-24-18-10-8-17(9-11-18)21-19(22)13-16(20(21)23)12-15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKBRZIHLSEISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an amine, followed by cyclization.

    Substitution Reactions: The ethoxyphenyl and methylphenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)pyrrolidine-2,5-dione: Similar structure but lacks the ethoxyphenyl group.

    1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione: Similar structure but lacks the methylphenyl group.

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